molecular formula C6H14N+ B12805767 1,1-Diethylaziridinium CAS No. 2210-36-8

1,1-Diethylaziridinium

Katalognummer: B12805767
CAS-Nummer: 2210-36-8
Molekulargewicht: 100.18 g/mol
InChI-Schlüssel: JHCUCRUEVWJSDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Diethylaziridinium is an organic compound with the molecular formula C6H14N+ It belongs to the class of aziridinium ions, which are three-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1-Diethylaziridinium can be synthesized through several methods. One common approach involves the reaction of diethylamine with an appropriate alkylating agent, such as ethyl iodide, under basic conditions. The reaction typically proceeds as follows:

C2H5NH2+C2H5IC2H5N+(C2H5)2I\text{C}_2\text{H}_5\text{NH}_2 + \text{C}_2\text{H}_5\text{I} \rightarrow \text{C}_2\text{H}_5\text{N}^+(\text{C}_2\text{H}_5)_2\text{I}^- C2​H5​NH2​+C2​H5​I→C2​H5​N+(C2​H5​)2​I−

This reaction is usually carried out in an organic solvent like acetonitrile or ethanol, and the product is isolated by precipitation or extraction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1,1-Diethylaziridinium undergoes various chemical reactions, including:

    Nucleophilic Substitution: The aziridinium ion can react with nucleophiles, leading to ring-opening reactions. For example, reaction with water or alcohols can produce corresponding amines or ethers.

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of this compound can yield secondary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Nucleophilic Substitution: Produces amines or ethers.

    Oxidation: Forms N-oxides.

    Reduction: Yields secondary amines.

Wissenschaftliche Forschungsanwendungen

1,1-Diethylaziridinium has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1-Diethylaziridinium involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the strained three-membered ring structure, which makes the nitrogen atom highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

1,1-Diethylaziridinium can be compared with other aziridinium ions, such as:

    1,1-Dimethylaziridinium: Similar structure but with methyl groups instead of ethyl groups.

    1,1-Dipropylaziridinium: Contains propyl groups, leading to different reactivity and properties.

Eigenschaften

CAS-Nummer

2210-36-8

Molekularformel

C6H14N+

Molekulargewicht

100.18 g/mol

IUPAC-Name

1,1-diethylaziridin-1-ium

InChI

InChI=1S/C6H14N/c1-3-7(4-2)5-6-7/h3-6H2,1-2H3/q+1

InChI-Schlüssel

JHCUCRUEVWJSDX-UHFFFAOYSA-N

Kanonische SMILES

CC[N+]1(CC1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.